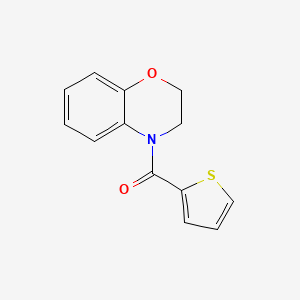![molecular formula C20H19N5O B7496940 N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B7496940.png)
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide, also known as IMPA or IMPA-1, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a selective inhibitor of inositol monophosphatase (IMPase), an enzyme that plays a crucial role in the phosphatidylinositol (PI) signaling pathway.
Wirkmechanismus
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide works by selectively inhibiting the enzyme IMPase, which is responsible for the hydrolysis of inositol monophosphate (IMP) to inositol. Inhibition of IMPase leads to an increase in intracellular levels of IMP, which can activate downstream signaling pathways. This mechanism of action has been shown to have neuroprotective effects and has been investigated for its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide has been shown to regulate insulin secretion and glucose homeostasis. The compound has also been shown to have anti-inflammatory effects and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide is a highly selective inhibitor of IMPase, making it a valuable tool for studying the PI signaling pathway. The compound is also relatively easy to synthesize and purify, making it readily available for scientific research. However, like any chemical compound, N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide has limitations in its use in lab experiments. The compound may have off-target effects on other enzymes or signaling pathways, and its effects may vary depending on the cell type or experimental conditions used.
Zukünftige Richtungen
There are many potential future directions for research on N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide. One area of interest is the compound's potential use in cancer therapy. Further studies are needed to determine the effectiveness of N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide in treating different types of cancer and to identify potential drug combinations that may enhance its therapeutic effects. Another area of interest is the compound's potential use in treating psychiatric disorders. Further studies are needed to determine the safety and efficacy of N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide in treating these disorders and to identify potential biomarkers that may predict treatment response. Additionally, further studies are needed to investigate the potential use of N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide in other disease areas, such as metabolic disorders and inflammatory diseases.
Synthesemethoden
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the desired product. The final product is purified using column chromatography to obtain a high purity compound suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide has been extensively studied for its potential applications in scientific research. The compound has been shown to have neuroprotective effects and has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide has also been studied for its potential role in cancer therapy due to its ability to inhibit the PI signaling pathway, which is often dysregulated in cancer cells. Additionally, N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide has been investigated for its potential use in treating psychiatric disorders such as bipolar disorder and schizophrenia.
Eigenschaften
IUPAC Name |
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-17(16-6-2-3-7-18(16)24-14)11-19(26)23-12-15-5-4-8-22-20(15)25-10-9-21-13-25/h2-10,13,24H,11-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRMRLPQCMLAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NCC3=C(N=CC=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

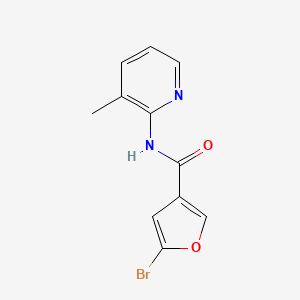


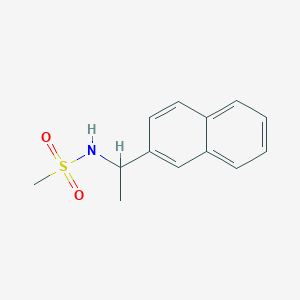
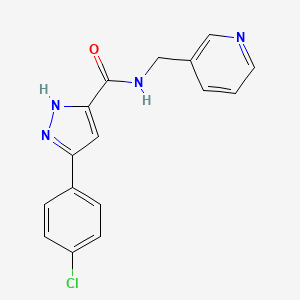
![N-[3-[(4-bromophenyl)sulfamoyl]-4-methylphenyl]-6-methylpyridine-3-carboxamide](/img/structure/B7496909.png)
![1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B7496918.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7496928.png)
![N-(5-bromopyridin-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B7496933.png)
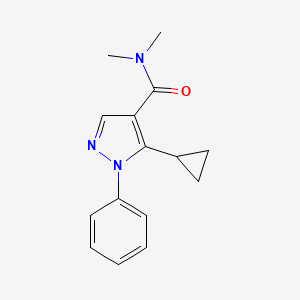
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496957.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B7496968.png)
![[4-(1-Phenylcyclopentanecarbonyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7496975.png)
